

2-Fluoro-3-(trifluoromethyl)benzaldehyde chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)benzaldehyde

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An In-depth Technical Guide to **2-Fluoro-3-(trifluoromethyl)benzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzaldehyde core, imparts distinct chemical properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents enhances the reactivity of the aldehyde group, making it a versatile building block for creating complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

Chemical Properties and Structure

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a chemical structure that is foundational to its reactivity and utility.^[1] The presence of fluorine and a trifluoromethyl group significantly influences its electronic properties.

Physicochemical Data

The quantitative properties of **2-Fluoro-3-(trifluoromethyl)benzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	112641-20-0	[1] [2]
Molecular Formula	C ₈ H ₄ F ₄ O	[2]
Molecular Weight	192.11 g/mol	[1] [2]
Appearance	Liquid	[1]
Density	1.393 g/mL at 25 °C	[1] [2]
Boiling Point	185 °C	[2]
Flash Point	73 °C (163.4 °F) - closed cup	[1]
Refractive Index	n _{20/D} 1.455	[1] [2]
SMILES String	<chem>Fc1c(C=O)cccc1C(F)(F)F</chem>	[1]
InChI Key	XDMZVNQKVMTCSP- UHFFFAOYSA-N	[1]

Chemical Structure Visualization

The 2D chemical structure of **2-Fluoro-3-(trifluoromethyl)benzaldehyde** is depicted below. The benzene ring is substituted at position 1 with an aldehyde group, at position 2 with a fluorine atom, and at position 3 with a trifluoromethyl group.

Caption: 2D structure of **2-Fluoro-3-(trifluoromethyl)benzaldehyde**.

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted benzaldehydes is a key focus in the production of intermediates for pharmaceuticals and agrochemicals.[\[3\]](#)[\[4\]](#)

General Synthesis Method

A common industrial method for preparing o-trifluoromethyl benzaldehyde involves the hydrolysis of a mixture containing o-trifluoromethyl methylbenzene dihalides.

Experimental Protocol:

- **Reaction Setup:** A mixture of o-trifluoromethyl methylbenzene bichloride, o-trifluoromethyl chloro-fluoro-methylbenzene, and o-trifluoromethyl methylbenzene difluoride is placed in a reaction vessel.
- **Catalysis:** A catalyst, such as iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride, is added. The mass of the catalyst typically accounts for 0.01-10% of the mass of the reactant mixture.[3]
- **Hydrolysis:** Water is added to the mixture. The hydrolysis reaction is carried out at a temperature ranging from 80-150 °C.[3]
- **Purification:** Upon completion, the resulting 2-(Trifluoromethyl)benzaldehyde is purified, typically through distillation, to achieve the desired purity.

Application in Synthesis: Curcumin Analogs

2-Fluoro-3-(trifluoromethyl)benzaldehyde has been utilized as a key reactant in the synthesis of mono-carbonyl curcumin analogs, which have been investigated for their anti-bacterial properties.[1][2][5]

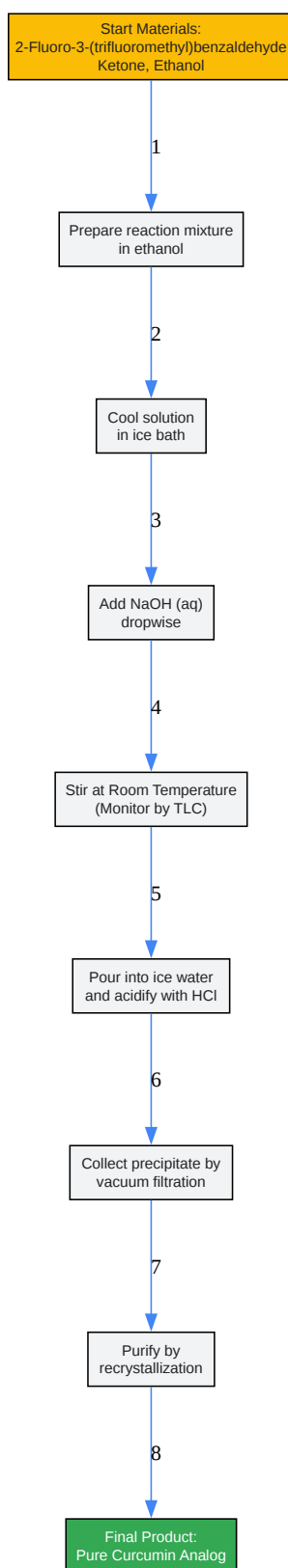
Experimental Protocol: Synthesis of Chalcone (Curcumin Analog)

- **Step 1: Reaction Mixture Preparation**
 - A solution of **2-Fluoro-3-(trifluoromethyl)benzaldehyde** (1 equivalent) and an appropriate ketone (e.g., acetone or cyclohexanone, 1 equivalent) is prepared in ethanol.
- **Step 2: Base-Catalyzed Condensation**
 - The solution is cooled in an ice bath.
 - A catalytic amount of a strong base (e.g., 40% aqueous NaOH) is added dropwise to the stirred solution.

- Step 3: Reaction Monitoring and Workup
 - The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
 - The reaction mixture is then poured into ice water and acidified with dilute HCl.
- Step 4: Product Isolation and Purification
 - The precipitated solid product is collected by vacuum filtration.
 - The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure mono-carbonyl curcumin analog.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a chalcone using **2-Fluoro-3-(trifluoromethyl)benzaldehyde**.



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Caption: General workflow for the synthesis of curcumin analogs.

Applications in Research and Drug Development

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[6]

- **Pharmaceutical Intermediates:** **2-Fluoro-3-(trifluoromethyl)benzaldehyde** is a valuable intermediate for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl group can improve the lipophilicity and metabolic stability of a drug candidate.[3][6]
- **Agrochemicals:** Similar to pharmaceuticals, the fluorinated substituents can impart desirable properties to pesticides and herbicides, such as increased efficacy and environmental persistence.[3]
- **Materials Science:** This compound is used in the synthesis of advanced polymers and specialty chemicals where properties like thermal stability and chemical resistance are required.[7]
- **Organic Synthesis:** It serves as a versatile building block in various organic reactions, including Wittig reactions and nucleophilic additions, to create more complex molecular architectures.[8]

Safety and Handling

Proper handling of **2-Fluoro-3-(trifluoromethyl)benzaldehyde** is essential due to its hazardous properties.

Hazard Identification

- **Classification:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][9] It is also classified as a combustible liquid.[10]
- **GHS Pictogram:** GHS07 (Exclamation mark).[9]
- **Signal Word:** Warning.[1][9]

Handling and Storage

- Handling: Use only in a well-ventilated area, preferably in a fume hood.[9] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][9]
- Storage: Store in a cool, well-ventilated area in a tightly closed container.[9][11] The compound is noted to be air-sensitive, and storage under an inert atmosphere like argon is recommended.[9]

First Aid Measures

- Skin Contact: Remove contaminated clothing and drench the affected skin with running water for at least 10 minutes. Consult a doctor.[9]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a doctor.[9]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a doctor.[10]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Consult a doctor immediately.[9]

Conclusion

2-Fluoro-3-(trifluoromethyl)benzaldehyde is a specialized chemical intermediate with significant utility in research and development. Its distinct structural features make it a valuable precursor for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. Understanding its chemical properties, synthesis protocols, and safety requirements is crucial for its effective and safe utilization in a professional laboratory setting.

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- To cite this document: BenchChem. [2-Fluoro-3-(trifluoromethyl)benzaldehyde chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040959#2-fluoro-3-trifluoromethyl-benzaldehyde-chemical-structure]

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